1-[3-(2H-quinoxalin-1-yl)fluoranthen-7-yl]-2H-quinoxaline;hydrochloride
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Overview
Description
1-[3-(2H-quinoxalin-1-yl)fluoranthen-7-yl]-2H-quinoxaline;hydrochloride is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various pharmaceutical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of ortho-diamines with 1,2-diketones. For 1-[3-(2H-quinoxalin-1-yl)fluoranthen-7-yl]-2H-quinoxaline;hydrochloride, the specific synthetic route would involve the reaction of appropriate substituted ortho-diamines with 1,2-diketones under controlled conditions . The reaction conditions often include the use of catalysts such as 2-iodoxybenzoic acid (IBX) and may require specific temperatures and solvents to achieve optimal yields .
Industrial Production Methods
Industrial production of quinoxaline derivatives can involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly popular in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-[3-(2H-quinoxalin-1-yl)fluoranthen-7-yl]-2H-quinoxaline;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce partially or fully reduced quinoxaline derivatives .
Scientific Research Applications
1-[3-(2H-quinoxalin-1-yl)fluoranthen-7-yl]-2H-quinoxaline;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[3-(2H-quinoxalin-1-yl)fluoranthen-7-yl]-2H-quinoxaline;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects . In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: Another heterocyclic compound with similar biological activities.
Phthalazine: Known for its use in pharmaceuticals and as a building block for more complex molecules.
Cinnoline: Used in the development of dyes and pigments.
Uniqueness
1-[3-(2H-quinoxalin-1-yl)fluoranthen-7-yl]-2H-quinoxaline;hydrochloride is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its ability to act as a ligand in coordination chemistry and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
88186-68-9 |
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Molecular Formula |
C32H23ClN4 |
Molecular Weight |
499.0 g/mol |
IUPAC Name |
1-[3-(2H-quinoxalin-1-yl)fluoranthen-7-yl]-2H-quinoxaline;hydrochloride |
InChI |
InChI=1S/C32H22N4.ClH/c1-3-12-28-25(10-1)33-17-19-35(28)27-16-15-22-21-7-6-14-30(32(21)24-9-5-8-23(27)31(22)24)36-20-18-34-26-11-2-4-13-29(26)36;/h1-18H,19-20H2;1H |
InChI Key |
NSMUMSGRUGXUFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC2=CC=CC=C2N1C3=C4C=CC=C5C4=C(C=C3)C6=C5C(=CC=C6)N7CC=NC8=CC=CC=C87.Cl |
Origin of Product |
United States |
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